
1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two methylphenyl groups attached to the imidazole ring, along with a thiol group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the condensation of 2-methylbenzaldehyde and 4-methylbenzaldehyde with thiourea in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imidazole ring can undergo reduction under specific conditions.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated imidazole derivatives.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-4-(4-methylphenyl)-1H-imidazole-2-thiol
- 1-(2-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
- 1-(2-methylphenyl)-4-phenyl-1H-imidazole-2-thiol
Uniqueness
1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of two methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making this compound a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C17H16N2S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20) |
Clé InChI |
OAVXVNANSRVCMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14967604.png)
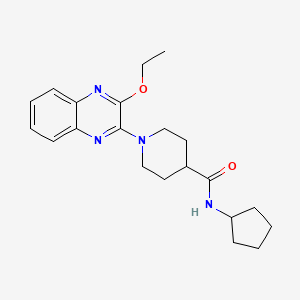
![4-(4-benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967619.png)
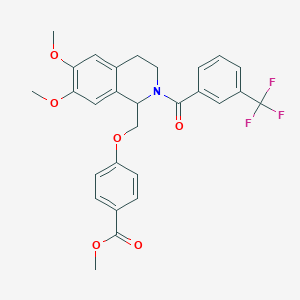
![3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967637.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967638.png)
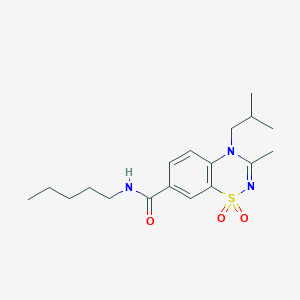
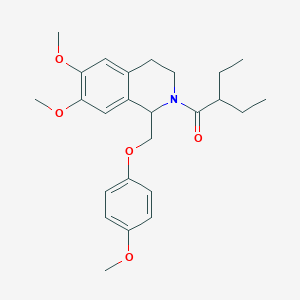
![N-(3-cyanophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967652.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B14967654.png)
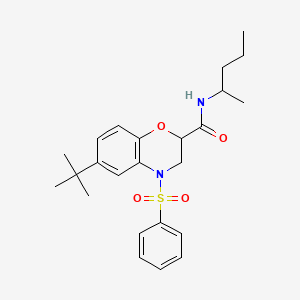
![N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14967688.png)
![N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967689.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B14967696.png)
